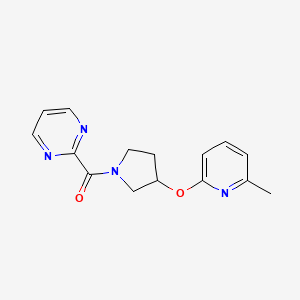

(3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone

Description

Properties

IUPAC Name |

[3-(6-methylpyridin-2-yl)oxypyrrolidin-1-yl]-pyrimidin-2-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O2/c1-11-4-2-5-13(18-11)21-12-6-9-19(10-12)15(20)14-16-7-3-8-17-14/h2-5,7-8,12H,6,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDTLSYMHGOWJGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)OC2CCN(C2)C(=O)C3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolidine ring, followed by the introduction of the pyrimidine and pyridine rings through nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis could be employed to streamline the production process. Additionally, purification methods like crystallization and chromatography would be essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents onto the pyridine, pyrimidine, or pyrrolidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions, including temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted analogs with varying functional groups.

Scientific Research Applications

Chemistry

In chemistry, (3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes or receptors, could lead to the discovery of new therapeutic agents or biochemical tools.

Medicine

In the field of medicine, this compound could be explored for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In industrial applications, this compound could be utilized in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties. Its potential for functionalization makes it a versatile candidate for various industrial processes.

Mechanism of Action

The mechanism of action of (3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The pathways involved in these interactions may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between the target compound and analogs:

Key Comparisons :

Substituent Effects on Bioactivity :

- The target compound’s pyrimidin-2-yl carbonyl group distinguishes it from analogs like the JAK inhibitor in , which incorporates a fluoropyrimidine and imidazole for enhanced target binding. The absence of electron-withdrawing groups (e.g., fluoro) in the target compound may reduce its metabolic stability compared to fluorinated analogs .

- The 6-methylpyridin-2-yloxy substituent contrasts with the 4,6-dimethylpyrimidin-2-yloxy group in , where additional methyl groups could enhance lipophilicity and membrane permeability.

Structural Flexibility vs. In contrast, the pyrrolidine core in the target compound introduces conformational flexibility, which may improve binding to flexible enzyme pockets.

Functional Group Diversity: The pyrrolidinyl methanol derivative in highlights how hydroxyl groups can modify solubility and hydrogen-bonding capacity, whereas the methanone group in the target compound may prioritize electrophilic interactions (e.g., with cysteine residues in kinases).

Research Implications and Limitations

While the target compound’s structure aligns with kinase inhibitor scaffolds (e.g., JAK inhibitors ), the lack of explicit bioactivity data limits direct therapeutic comparisons. Further studies should prioritize:

- In vitro kinase profiling to identify target selectivity.

- ADMET profiling to assess advantages over fluorinated or methylated analogs.

Biological Activity

The compound (3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone is a novel chemical entity with potential therapeutic applications. Its structure suggests interactions with various biological pathways, particularly in neuropharmacology and oncology. This article explores the biological activity of this compound, supported by relevant studies and data.

Chemical Structure

The compound can be represented as follows:

The structure features a pyrrolidine ring linked to a pyrimidine moiety, with a 6-methylpyridine substituent, which may enhance its biological activity through specific receptor interactions.

Research indicates that compounds similar to this compound may act as inhibitors of phosphodiesterase enzymes (PDEs), particularly PDE9A. This inhibition can lead to increased levels of cyclic GMP (cGMP) in the central nervous system, which is associated with various neuroprotective effects and cognitive enhancements .

1. Neuropharmacological Effects

Studies have shown that derivatives of this compound can elevate cGMP levels in the brain, contributing to procognitive effects in rodent models. For instance, one study reported significant improvements in memory and learning tasks when PDE9A inhibitors were administered, indicating potential applications in treating cognitive disorders such as Alzheimer's disease .

2. Anticancer Activity

The compound's structure suggests potential anticancer properties, particularly through its interaction with pathways involved in cell proliferation and apoptosis. Similar compounds have demonstrated efficacy against various cancer types by modulating signaling pathways associated with tumor growth and metastasis .

Case Study 1: PDE9A Inhibition

A study focusing on a related compound demonstrated that selective inhibition of PDE9A resulted in enhanced synaptic plasticity and memory retention in transgenic mouse models of Alzheimer's disease. The findings suggest that the target compound may share similar mechanisms, warranting further investigation into its therapeutic potential for neurodegenerative diseases .

Case Study 2: Cancer Cell Line Studies

In vitro studies using cancer cell lines have shown that compounds structurally related to this compound exhibit cytotoxic effects. These studies revealed IC50 values indicating effective inhibition of cell proliferation at low concentrations, highlighting the compound's potential as an anticancer agent .

Data Table: Biological Activities

Q & A

Q. What are the common synthetic routes for (3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone, and how are intermediates characterized?

Methodological Answer : The compound is typically synthesized via coupling reactions between pyridine/pyrrolidine intermediates and pyrimidine derivatives. For example, a similar pyrrolidin-1-yl methanone derivative was prepared by reacting 6-methyl-3-(pyrimidin-2-yl)picolinic acid with a substituted pyrrolidine under standard amide coupling conditions (e.g., EDCI/HOBt). Intermediates are characterized using LC-MS for purity assessment and LC-HRMS for exact mass confirmation. Reaction progress is monitored via TLC or HPLC .

Q. What spectroscopic techniques are essential for confirming the molecular structure of this compound?

Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying substituent positions and stereochemistry. For example, pyrrolidine ring protons show distinct splitting patterns in the δ 1.5–3.5 ppm range.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ = 419.2083 in a related compound) .

- X-ray Crystallography : Used to resolve ambiguous stereochemistry or confirm spatial arrangements, as demonstrated for structurally similar pyrrolidine derivatives .

Q. What in vitro assays are recommended for initial pharmacological profiling of this compound?

Methodological Answer :

- Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based or radiometric methods.

- Cell Viability Assays : Assess cytotoxicity via MTT or CellTiter-Glo in relevant cancer cell lines.

- Binding Affinity Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target interactions .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing pyrrolidin-1-yl methanone derivatives under varying catalytic conditions?

Methodological Answer :

- Design of Experiments (DoE) : Systematically vary parameters (e.g., temperature, solvent, catalyst loading) to identify optimal conditions. For instance, a related synthesis achieved a 52.7% yield by heating intermediates in aqueous HCl at 50°C .

- Catalyst Screening : Test palladium or copper catalysts for cross-coupling steps.

- Workflow Automation : Use high-throughput robotic platforms to rapidly test reaction conditions .

Q. How can contradictions in reported biological activity data across different cell lines be resolved?

Methodological Answer :

- Orthogonal Assays : Confirm activity using multiple methods (e.g., enzymatic vs. cellular assays).

- Statistical Meta-Analysis : Apply ANOVA and Tukey’s post-hoc tests to assess variability between studies. For example, simulated pharmacogenomics data can quantify experimental noise and dose-response efficacy .

- Cell Line Authentication : Ensure consistency via STR profiling to rule out cross-contamination .

Q. What computational strategies support structure-activity relationship (SAR) studies for enhancing target selectivity?

Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to predict binding modes with target proteins (e.g., orexin receptors).

- Molecular Dynamics (MD) Simulations : Analyze ligand-protein stability over 100+ ns trajectories to identify critical interactions.

- Free Energy Perturbation (FEP) : Calculate relative binding affinities for analogs with modified substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.